[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple ester and phosphate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic reactions. The process begins with the esterification of hexadecanoic acid with glycerol to form the intermediate compound. This intermediate is then subjected to further esterification with 16-prop-2-enoyloxyhexadecanoic acid. The final step involves the phosphorylation of the resulting compound with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reaction time. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and phosphate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for ester hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and phosphate chemistry.
Biology: Investigated for its role in cellular processes and as a potential biomolecule in lipid metabolism studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialized surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl sulfate
- [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl nitrate
Uniqueness
This compound is unique due to its specific ester and phosphate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C43H82NO10P |
---|---|
Molecular Weight |
804.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H82NO10P/c1-6-8-9-10-11-12-13-15-18-21-24-27-30-33-42(46)51-38-40(39-53-55(48,49)52-37-35-44(3,4)5)54-43(47)34-31-28-25-22-19-16-14-17-20-23-26-29-32-36-50-41(45)7-2/h7,40H,2,6,8-39H2,1,3-5H3/t40-/m1/s1 |
InChI Key |
RSMUYMLRJLXQQK-RRHRGVEJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCOC(=O)C=C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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